molecular formula C16H23N3O2 B5296067 N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide

Cat. No.: B5296067
M. Wt: 289.37 g/mol
InChI Key: NLQHYZIBWBNBLB-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with dimethyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of N,N-dimethylpiperidine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl or methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-propylpropane-1,3-diamine
  • N,N-dimethyl-N’-ethylpropane-1,3-diamine
  • N,N-dimethyl-N’-butylpropane-1,3-diamine

Uniqueness

N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)piperidine-1,3-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(3-methylphenyl)piperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-6-4-8-14(10-12)17-15(20)13-7-5-9-19(11-13)16(21)18(2)3/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQHYZIBWBNBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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